2-(2-Chloropyridin-4-yl)-4-ethylthiazole
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Overview
Description
2-(2-Chloropyridin-4-yl)-4-ethylthiazole is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 2-position and a thiazole ring substituted with an ethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)-4-ethylthiazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 4-ethylthiazole as the primary starting materials.
Coupling Reaction: A common method for synthesizing this compound is through a Suzuki-Miyaura coupling reaction.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours. The choice of solvent can vary, but common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-yl)-4-ethylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under
Properties
Molecular Formula |
C10H9ClN2S |
---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-4-ethyl-1,3-thiazole |
InChI |
InChI=1S/C10H9ClN2S/c1-2-8-6-14-10(13-8)7-3-4-12-9(11)5-7/h3-6H,2H2,1H3 |
InChI Key |
GLBSYBVXCVZRHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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